Methyl (2S)-2-methanesulfonamidopropanoate
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Overview
Description
Methyl (2S)-2-methanesulfonamidopropanoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-methanesulfonamidopropanoate typically involves the reaction of (2S)-2-aminopropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified using methanol to yield the final product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-methanesulfonamidopropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-methanesulfonamidopropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-methanesulfonamidopropanoate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-aminopropanoate: Lacks the sulfonamide group, making it less effective in enzyme inhibition.
Methyl (2S)-2-sulfonamidopropanoate: Similar structure but with different substituents on the sulfonamide group, leading to variations in reactivity and biological activity.
Methyl (2S)-2-methanesulfonylpropanoate: Contains a sulfone group instead of a sulfonamide, resulting in different chemical properties and applications.
Uniqueness
Methyl (2S)-2-methanesulfonamidopropanoate is unique due to its specific combination of a sulfonamide group and a propanoate backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-2-(methanesulfonamido)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-4(5(7)10-2)6-11(3,8)9/h4,6H,1-3H3/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCMJYFDJATPE-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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